Cas no 14101-58-7 (N-benzylsulfamide)

N-benzylsulfamide structure
N-benzylsulfamide structure
Product Name:N-benzylsulfamide
CAS No:14101-58-7
MF:C7H10N2O2S
MW:186.231500148773
MDL:MFCD08695345
CID:1308767
PubChem ID:12354987
Update Time:2025-04-20

N-benzylsulfamide Chemical and Physical Properties

Names and Identifiers

    • Sulfamide, (phenylmethyl)-
    • N-(benzyl)sulfamide
    • N-benzylsulfamide
    • N-Benzylaminosulfonamide
    • (SULFAMOYL AMINO) METHYL BENZENE
    • SulfaMide, N-[5-(4-broMophenyl)-6-chloro-4-pyriMidinyl]-N'-(phenylMethyl)-
    • STK352980
    • F8889-3528
    • SYKLNLIUTCAYCR-UHFFFAOYSA-N
    • benzyl-sulfamide
    • EN300-31582
    • AKOS000281721
    • N-Benzylaminosulfonamide;Sulfamide, (phenylmethyl)-
    • CS-M2865
    • CHEMBL168526
    • Z300098430
    • BCP32386
    • CS-13281
    • (sulfanoylamino)methylbenzene
    • 14101-58-7
    • (Sulfamoylamino)Methylbenzene
    • MFCD08695345
    • BDBM50124161
    • PD129795
    • J-007446
    • SCHEMBL49549
    • DB-343817
    • N-benzylsulfuric diamide
    • DTXSID501347397
    • MDL: MFCD08695345
    • Inchi: 1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11)
    • InChI Key: SYKLNLIUTCAYCR-UHFFFAOYSA-N
    • SMILES: S(N)(NCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 186.0464
  • Monoisotopic Mass: 186.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 72.19

N-benzylsulfamide Pricemore >>

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